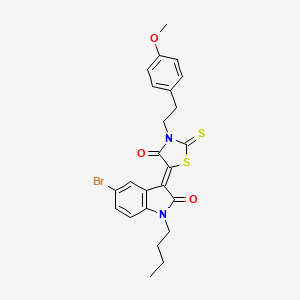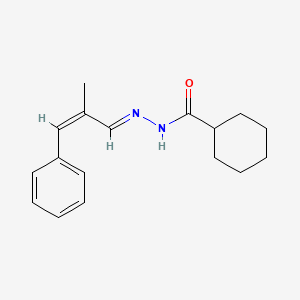
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one” is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a brominated indolinone moiety and a thioxothiazolidinone ring, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolinone Core: Starting with a suitable aniline derivative, the indolinone core can be synthesized through cyclization reactions.
Bromination: The indolinone core is then brominated using bromine or a brominating agent under controlled conditions.
Formation of the Thioxothiazolidinone Ring: The brominated indolinone is reacted with a thioamide and a suitable aldehyde or ketone to form the thioxothiazolidinone ring.
Final Coupling: The final step involves coupling the brominated indolinone-thioxothiazolidinone intermediate with 4-methoxyphenethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxothiazolidinone ring.
Reduction: Reduction reactions could target the carbonyl groups in the indolinone and thioxothiazolidinone rings.
Substitution: The bromine atom in the indolinone moiety makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its potential biological activities, the compound could be explored as a lead compound in drug development for various diseases.
Industry
Material Science: The unique structure of the compound might find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one” would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The brominated indolinone and thioxothiazolidinone moieties might play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar thioxothiazolidinone rings.
Indolinones: Compounds with similar indolinone cores.
Uniqueness
The uniqueness of “5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one” lies in its combined structure of brominated indolinone and thioxothiazolidinone, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
618075-28-8 |
|---|---|
Molecular Formula |
C24H23BrN2O3S2 |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23BrN2O3S2/c1-3-4-12-26-19-10-7-16(25)14-18(19)20(22(26)28)21-23(29)27(24(31)32-21)13-11-15-5-8-17(30-2)9-6-15/h5-10,14H,3-4,11-13H2,1-2H3/b21-20- |
InChI Key |
SHMPKPNYYAQJNT-MRCUWXFGSA-N |
Isomeric SMILES |
CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)/C1=O |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-benzylideneamino]tetradecanamide](/img/structure/B12011483.png)

![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B12011489.png)
![4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene](/img/structure/B12011494.png)

![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12011505.png)
![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate](/img/structure/B12011508.png)
![Allyl 2-[2-(4-tert-butylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011522.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12011546.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011547.png)

![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011551.png)
![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B12011557.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B12011559.png)
